2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(2-methoxy-5-methylphenyl)acetamide
Description
2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(2-methoxy-5-methylphenyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a methanesulfonamido group attached to a 2,3-dimethylphenyl moiety and an acetamide linkage to a 2-methoxy-5-methylphenyl group. Its structural complexity, featuring dual aromatic systems with electron-donating substituents (methyl, methoxy), suggests tunable solubility and binding interactions in biological systems.
Properties
IUPAC Name |
2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-13-9-10-18(25-4)16(11-13)20-19(22)12-21(26(5,23)24)17-8-6-7-14(2)15(17)3/h6-11H,12H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSXLLOJUYQJGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN(C2=CC=CC(=C2C)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Nitration and Reduction: The initial step involves the nitration of 2,3-dimethylphenyl to form 2,3-dimethylphenylamine, followed by reduction.
Sulfonation: The next step is the sulfonation of 2,3-dimethylphenylamine to produce 2,3-dimethylphenylmethanesulfonamide.
Acylation: Finally, the acylation of 2,3-dimethylphenylmethanesulfonamide with 2-methoxy-5-methylphenylacetyl chloride yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(2-methoxy-5-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonamido group, replacing the sulfonamide with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(2-methoxy-5-methylphenyl)acetamide is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying sulfonamide chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The methoxy and methyl groups may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Acetamide Derivatives
Key Observations:
The 2-methoxy-5-methylphenyl group likely increases lipophilicity compared to simpler aryl groups, affecting membrane permeability .
Thermal Stability :
- Compounds with sulfonamide or sulfamoyl groups (e.g., Compound 12, mp 202–210°C) exhibit higher melting points than aliphatic analogues, suggesting stronger intermolecular forces . The target compound’s melting point is expected to align with this trend.
Synthetic Accessibility :
- Yields for sulfonamide-acetamide hybrids (e.g., 63.8–72.5% in ) are moderate, indicating challenges in introducing bulky substituents .
Crystallographic and Spectroscopic Data
- Crystallography : highlights acetamide derivatives with resolved crystal structures, emphasizing planar acetamide linkages and sulfonamide torsion angles . The target compound’s structure likely adopts similar conformations, with dihedral angles influenced by steric hindrance from methyl/methoxy groups.
- Spectroscopy : IR peaks for sulfonamide (1130–1150 cm⁻¹, S=O stretching) and acetamide (1650–1680 cm⁻¹, C=O stretching) are consistent across analogues () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
